1,3-Dichloro-5-(2-nitro-phenoxy)-benzene
Description
Properties
Molecular Formula |
C12H7Cl2NO3 |
|---|---|
Molecular Weight |
284.09 g/mol |
IUPAC Name |
1,3-dichloro-5-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-5-9(14)7-10(6-8)18-12-4-2-1-3-11(12)15(16)17/h1-7H |
InChI Key |
BWYBGFBJGSNXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Key structural analogs and their properties are compared below:
*Calculated based on substituent masses.
Key Observations :
- Steric Considerations: The 2-nitro-phenoxy group introduces steric hindrance, which may reduce reaction rates compared to smaller substituents like Cl or CF₃.
- Biological Activity: Styryl-substituted analogs (e.g., ) exhibit selective binding to cellular targets (e.g., aryl hydrocarbon receptor), suggesting that the nitro-phenoxy variant could have similar bioactivity if optimized.
Preparation Methods
Reaction Mechanism and Conditions
The copper-catalyzed method adapts protocols from the synthesis of 1,3-di-(3-nitrophenoxy)benzene. Here, 5-bromo-1,3-dichlorobenzene reacts with 2-nitrophenoxide in N,N-dimethylacetamide (DMAC) under nitrogen, using anhydrous potassium carbonate as a base and cuprous chloride (CuCl) as a catalyst. Toluene acts as an azeotropic dewatering agent, facilitating the removal of water and shifting equilibrium toward product formation.
-
Combine 5-bromo-1,3-dichlorobenzene (1 eq), 2-nitrophenol (2.3 eq), and anhydrous K₂CO₃ (2.4 eq) in DMAC/toluene.
-
Heat at 110–140°C for 24–48 hours with 0.1 eq CuCl.
-
Isolate the product via recrystallization in toluene.
Key Parameters:
Silver-Assisted Coupling in Polar Solvents
Role of Silver Additives
Building on nitro-biaryl-ols synthesis, this method employs silver acetate (AgOAc) to enhance the coupling of 2-nitrophenol with 5-bromo-1,3-dichlorobenzene. In dimethyl sulfoxide (DMSO), potassium tert-butoxide (KOtBu) deprotonates the phenol, while Ag⁺ ions stabilize intermediates, improving regioselectivity.
-
Mix 5-bromo-1,3-dichlorobenzene (1 eq), 2-nitrophenol (1.4 eq), and AgOAc (1.4 eq) in DMSO.
-
Add KOtBu (2.8 eq) and stir at room temperature for 12 hours.
-
Extract with ethyl acetate and purify via column chromatography.
Performance Metrics:
Solvent-Free Ullmann Coupling
High-Temperature Efficiency
The Ullmann coupling, optimized for 2,2’-dinitrobiphenyl synthesis, is adapted for 1,3-dichloro-5-(2-nitro-phenoxy)-benzene by reacting 1,3-dichloro-5-iodobenzene with 2-nitrophenol under solvent-free conditions. Copper powder catalyzes the reaction at ~290°C, achieving rapid coupling in seconds.
-
Mix 1,3-dichloro-5-iodobenzene (1 eq), 2-nitrophenol (1.1 eq), and Cu powder (1 eq).
-
Heat at 290°C for 20–30 seconds.
-
Purify via column chromatography using hexane/dichloromethane.
Advantages and Limitations:
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Q & A
Basic: What are the established synthetic routes for 1,3-Dichloro-5-(2-nitro-phenoxy)-benzene?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions . For example:
- Nitro-phenoxy group introduction : Reacting 2-nitrofluorobenzene with 3,5-dichlorophenol in anhydrous DMF using potassium carbonate as a base (yields ~81–94%) .
- Wittig reaction : Employing Grignard reagents (e.g., 3,5-dichlorophenylmagnesium bromide) with nitro-substituted aldehydes under inert conditions .
Key Considerations : Optimize reaction time and temperature to minimize byproducts like dehalogenated intermediates.
Basic: What spectroscopic techniques are used for structural validation?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks at m/z consistent with C₁₂H₆Cl₂NO₃ (e.g., [M+H]⁺ observed at m/z 264.2 in similar compounds) .
Validation : Cross-reference with published spectra for nitroaromatics and polychlorinated benzenes .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and NIOSH-approved respirators to avoid inhalation of dust/aerosols .
- Ventilation : Use fume hoods with >0.5 m/s face velocity during synthesis to mitigate exposure to toxic gases (e.g., NOx) .
- Spill Management : Collect spills using non-sparking tools and dispose via hazardous waste protocols to prevent environmental contamination .
Advanced: How can competing side reactions during nitrophenoxy group installation be mitigated?
Methodological Answer:
- Byproduct Analysis : Common side products include 3,5-dichlorophenol dimerization or nitro group reduction . Monitor via TLC (silica gel, hexane:EtOAc 4:1) .
- Optimization Strategies :
- Use anhydrous DMF to suppress hydrolysis of the nitro group.
- Lower reaction temperature (e.g., 20°C) to reduce electrophilic nitration at unintended positions .
Contradictions : Higher yields (94%) are reported with excess K₂CO₃, but this may increase salt byproducts; balance stoichiometry carefully .
Advanced: What computational methods predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The nitro group lowers LUMO energy, enhancing electrophilicity at the 5-position .
- Molecular Docking : Simulate interactions with enzymes like cytochrome P450 for biodegradation studies. The chlorinated aryl backbone shows strong π-π stacking with hydrophobic binding pockets .
Data-Driven Design : Compare computed activation energies with experimental yields to refine catalytic systems (e.g., Pd/Cu catalysts) .
Advanced: How does the compound’s electronic structure influence its application in materials science?
Methodological Answer:
- UV-Vis Spectroscopy : The nitro group induces a bathochromic shift (~300–350 nm) due to n→π* transitions, useful for optoelectronic materials .
- Thermogravimetric Analysis (TGA) : High thermal stability (decomposition >250°C) is attributed to strong C-Cl and C-NO₂ bonds, making it a candidate for heat-resistant polymers .
Synchrotron Studies : X-ray crystallography (e.g., SHELXL software) reveals planar geometry, facilitating π-conjugation in conductive films .
Advanced: What are the challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Purification : Use silica gel column chromatography (EtOAc eluent) to isolate the product from chlorinated byproducts. For larger batches, switch to flash chromatography .
- Yield Optimization : Pilot studies show a 15% yield drop at >10 g scale due to inefficient mixing; employ flow reactors to enhance mass transfer .
Analytical Rigor : Validate purity via HPLC (C18 column, acetonitrile/water gradient) to ensure <1% impurities for pharmacological assays .
Advanced: How does the compound interact with biological targets like the Aryl Hydrocarbon Receptor (AhR)?
Methodological Answer:
- Ligand Binding Assays : Radiolabeled ¹⁴C-1,3-Dichloro-5-(2-nitro-phenoxy)-benzene shows IC₅₀ ≈ 10 µM for AhR displacement, suggesting moderate affinity .
- Gene Expression Profiling : Upregulates CYP1A1 in HepG2 cells (qPCR data), indicating potential pro-carcinogenic effects via xenobiotic response element activation .
Contradictions : Structural analogs with trifluoromethyl groups exhibit stronger binding, highlighting the need for substituent tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
